molecular formula C10H11N5O B244535 N-(2-ethyltetrazol-5-yl)benzamide CAS No. 797767-76-1

N-(2-ethyltetrazol-5-yl)benzamide

Cat. No.: B244535
CAS No.: 797767-76-1
M. Wt: 217.23 g/mol
InChI Key: AJTZMWMYXFFIBJ-UHFFFAOYSA-N
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Description

N-(2-Ethyltetrazol-5-yl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with an ethyl group at the 2-position.

Properties

CAS No.

797767-76-1

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H11N5O/c1-2-15-13-10(12-14-15)11-9(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13,16)

InChI Key

AJTZMWMYXFFIBJ-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of N-(2-ethyltetrazol-5-yl)benzamide with related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
This compound 2-ethyltetrazole, benzamide 216.23* Moderate lipophilicity (ethyl group), predicted druglikeness per Lipinski’s rules.
Compound 63 N-[2-(1H-tetrazol-5-yl)phenyl]benzamide ~300 (estimated) EC₅₀ = 0.041 μM (GPR35 agonist); good druglikeness (Lipinski compliant).
AV11 Biphenyl-tetrazole-pentanamide 555.62 High molecular weight; antioxidant activity (DPPH assay: 72% inhibition).
N-((2-Benzyltetrazol-5-yl)methyl)benzamide 2-benzyltetrazole, methylene linker 294.34 m.p. 88–90°C; moderate solubility (Rf = 0.58 in ether).
CTPB Ethoxy-pentadecylbenzamide ~500 (estimated) Activates p300 HAT; low solubility due to long alkyl chain.

*Calculated based on molecular formula C₁₀H₁₀N₅O.

Key Observations:
  • Lipophilicity : The ethyl group in this compound provides a balance between solubility and membrane permeability compared to bulkier substituents (e.g., benzyl in or pentadecyl in ).
  • Druglikeness : The target compound’s molecular weight (216.23) and moderate polarity align with Lipinski’s criteria, unlike AV11 (555.62 g/mol), which exceeds the recommended limit .
  • Thermal Stability : The benzyl-substituted analog has a defined melting point (88–90°C), suggesting crystallinity, whereas data for the ethyl variant is unavailable.

ADME and Toxicity Profiles

  • ADME Predictions : SwissADME analysis of AV11 suggests moderate bioavailability due to high molecular weight, whereas compound 63 is optimized for absorption. The ethyl-substituted compound likely has favorable ADME properties owing to its smaller size.
  • Toxicity: Limited data exist for this compound. A safety sheet for N-(2-ethylhexyl)benzamide notes insufficient toxicity profiling, emphasizing caution in handling.

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